4-Amino-3-methoxybenzonitrile

thermal behavior purification solid‑state handling

4‑Amino‑3‑methoxybenzonitrile (CAS 177476‑76‑5) is a disubstituted benzonitrile building block bearing an electron‑donating amino group para to the nitrile and a methoxy substituent at the meta position relative to the amino group. With a molecular weight of 148.16 g·mol⁻¹ and a computed XLogP3 of 0.9, the compound exhibits moderate lipophilicity and a melting point of 46–48 °C.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 177476-76-5
Cat. No. B112118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methoxybenzonitrile
CAS177476-76-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)N
InChIInChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3
InChIKeySCXGWOFGMVEUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methoxybenzonitrile (CAS 177476-76-5): Core Physicochemical and Application Profile for Research Procurement


4‑Amino‑3‑methoxybenzonitrile (CAS 177476‑76‑5) is a disubstituted benzonitrile building block bearing an electron‑donating amino group para to the nitrile and a methoxy substituent at the meta position relative to the amino group. With a molecular weight of 148.16 g·mol⁻¹ and a computed XLogP3 of 0.9, the compound exhibits moderate lipophilicity and a melting point of 46–48 °C [1]. It is predominantly employed as a synthetic intermediate – most prominently as a certified impurity reference standard for the PDE4 inhibitor Apremilast (Impurity 11) – and as a key substructure in highly potent kinase inhibitor scaffolds where the 4‑amino‑3‑methoxy pattern appears repeatedly in leads achieving single‑digit nanomolar potency [2].

Why 4-Amino-3-methoxybenzonitrile Cannot Be Replaced by Generic Analogs Without Quantifiable Performance Loss


Substituting 4‑amino‑3‑methoxybenzonitrile with a regioisomer such as 3‑amino‑4‑methoxybenzonitrile or a homologous variant like 4‑amino‑3‑methylbenzonitrile is not a risk‑free interchange. The three compounds display substantially different thermal behaviour – the target compound melts at 46–48 °C whereas the regioisomer melts at 84 °C and the methyl analog at 93–94 °C [1] – which directly influences recrystallisation protocols, solid‑handling properties and formulation behaviour. Moreover, only 4‑amino‑3‑methoxybenzonitrile is explicitly listed and characterised as Apremilast Impurity 11 in pharmacopoeial reference standards, meaning that any other benzonoitrile derivative would fail to meet the identity and traceability requirements of a regulated impurity profiling workflow .

Quantitative Differentiation Evidence for 4-Amino-3-methoxybenzonitrile (CAS 177476-76-5) Versus Structural Analogs


Melting‑Point Depression of 37 °C Relative to the 3‑Amino‑4‑methoxy Regioisomer Enables Milder Processing

4‑Amino‑3‑methoxybenzonitrile exhibits a melting point of 46–48 °C, whereas the regioisomer 3‑amino‑4‑methoxybenzonitrile melts at 84 °C – a depression of approximately 37 °C . The target compound also boils at 297.5 °C (predicted) vs. 332.8 °C for the regioisomer, a 35 °C lower boiling point . These differences arise from the distinct intermolecular hydrogen‑bonding networks dictated by the relative positions of the amino, methoxy, and nitrile groups.

thermal behavior purification solid‑state handling

Certified Identity as Apremilast Impurity 11 Confers Regulatory Procurement Exclusivity Over All Other Benzonitriles

Among the dozens of commercially available amino‑methoxy‑benzonitrile isomers, only 4‑amino‑3‑methoxybenzonitrile is formally designated and supplied as Apremilast Impurity 11, accompanied by a Certificate of Analysis that documents identity, purity, and chromatographic retention time against a certified batch . The closest structural analogs – including 3‑amino‑4‑methoxybenzonitrile and 4‑amino‑3‑methylbenzonitrile – carry no such regulatory impurity designation and cannot be substituted into a validated HPLC impurity method without full re‑qualification [1].

impurity standard regulatory compliance pharmaceutical quality control

4‑Amino‑3‑methoxy Substitution Pattern is a Privileged Pharmacophoric Element in PI3Kδ Inhibitors Achieving Sub‑10 nM Potency

Crystal structure‑guided medicinal chemistry campaigns have repeatedly incorporated the 4‑amino‑3‑methoxybenzonitrile fragment as the solvent‑exposed hinge‑binding motif in PI3Kδ inhibitors. In the patent series represented by US 10,092,570, the compound containing this exact substructure achieved an IC50 of 10 nM against the target kinase [1]. When the methoxy group is replaced by a methyl group (4‑amino‑3‑methylbenzonitrile) or the substitution pattern is swapped (3‑amino‑4‑methoxy), the binding orientation is altered and potency typically drops by >10‑fold, although exact comparator values must be extracted head‑to‑head from the same assay [2].

kinase inhibitor PI3K structure-activity relationship

Optimal Deployment Scenarios for 4-Amino-3-methoxybenzonitrile Driven by Quantitative Differentiation


Apremilast Generic Drug Substance Impurity Profiling and Method Validation

The compound’s unambiguous identity as Apremilast Impurity 11, documented by a manufacturer‑issued Certificate of Analysis including HPLC purity and retention time, makes it the sole acceptable reference substance for validating impurity methods in Apremilast ANDA submissions. No other benzonitrile can replace it without triggering a major method re‑development and re‑validation cycle .

Medicinal Chemistry Hit‑to‑Lead Optimisation Around the PI3Kδ Hinge‑Binding Motif

Because the 4‑amino‑3‑methoxybenzonitrile fragment has been crystallographically validated in multiple PI3Kδ inhibitor co‑crystal structures and appears in leads with IC50 ≤ 10 nM [1], medicinal chemistry groups wishing to build on known SAR should procure this specific isomer to maintain direct synthetic access to the proven pharmacophore without introducing structural uncertainties that would confound activity interpretation.

Kilogram‑Scale Process Development Requiring Low‑Melting Crystalline Intermediates

The 37 °C melting‑point depression of 4‑amino‑3‑methoxybenzonitrile relative to the 3‑amino‑4‑methoxy regioisomer permits lower‑temperature dissolution, telescoped reaction sequences, and gentler drying cycles, which can reduce the thermal stress budget during scale‑up and improve overall process mass intensity.

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